molecular formula C16H20N2O4 B2593654 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide CAS No. 900996-40-9

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide

Cat. No.: B2593654
CAS No.: 900996-40-9
M. Wt: 304.346
InChI Key: AWLMDYSBVFOTKT-UHFFFAOYSA-N
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Description

“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” is a synthetic organic compound. The structure of this compound includes a cyclopropane ring, a pyrrolidinone ring, and a dimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-13-6-5-12(8-14(13)22-2)18-9-11(7-15(18)19)17-16(20)10-3-4-10/h5-6,8,10-11H,3-4,7,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLMDYSBVFOTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethoxyphenyl group and the cyclopropane ring. Common reagents used in these steps include:

    Pyrrolidinone precursors: such as 2-pyrrolidinone.

    Dimethoxyphenyl derivatives: such as 3,4-dimethoxybenzaldehyde.

    Cyclopropanation reagents: such as diazomethane or Simmons-Smith reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biological targets.

Medicine

In medicinal chemistry, “this compound” could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” would depend on its specific biological target. Generally, such compounds may exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide
  • N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide

Uniqueness

“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” is unique due to the presence of the cyclopropane ring, which can impart different steric and electronic properties compared to similar compounds

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